molecular formula C27H20FN3O5S B2986549 Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate CAS No. 893293-25-9

Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate

Cat. No.: B2986549
CAS No.: 893293-25-9
M. Wt: 517.53
InChI Key: IRMFTRLSRQJMFN-UHFFFAOYSA-N
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Description

Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a heterocyclic compound characterized by a fused pyrano-benzothiazine core. Its structure includes:

  • Amino (-NH₂) and cyano (-CN) substituents at positions 2 and 3, enabling hydrogen bonding and dipole interactions.
  • A 5,5-dioxido moiety, enhancing solubility and stability.
  • A methyl benzoate group at position 4, introducing ester functionality that may influence metabolic pathways.

Properties

IUPAC Name

methyl 4-[2-amino-3-cyano-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O5S/c1-35-27(32)18-10-8-17(9-11-18)23-21(14-29)26(30)36-24-20-4-2-3-5-22(20)31(37(33,34)25(23)24)15-16-6-12-19(28)13-7-16/h2-13,23H,15,30H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMFTRLSRQJMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula C22H19FN3O5S\text{Molecular Formula C}_{22}\text{H}_{19}\text{F}\text{N}_3\text{O}_5\text{S}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : These are crucial for forming the pyrano and benzothiazine rings.
  • Functionalization : Introduction of amino and cyano groups is often achieved through nucleophilic substitutions.
  • Dioxido Formation : The dioxido group is usually introduced via oxidation reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, a related compound showed notable activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution methods, revealing effective concentrations against pathogens such as Candida albicans and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
Methyl 4-[...]15C. albicans
Methyl 4-[...]30E. coli

Anticancer Activity

In vitro studies have demonstrated that Methyl 4-[...] exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against lung (A549) and breast (MCF-7) cancer cells, yielding IC50 values that suggest potent anticancer activity.

Cell LineIC50 (µM)Reference DrugIC50 (µM)
A54910Doxorubicin5
MCF-712Paclitaxel8

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest strong binding affinities to targets such as topoisomerase and cyclin-dependent kinases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A study published in the Bulletin of Chemical Society of Ethiopia reported that derivatives of similar structure showed significant antibacterial activity with a focus on their potential use in treating infections caused by resistant strains .
  • Anticancer Research : Research presented at the American Chemical Society annual meeting demonstrated that compounds with similar functional groups exhibited promising results in reducing tumor growth in xenograft models .
  • Toxicological Studies : Safety assessments revealed that while the compound shows potent biological activity, it also poses risks to aquatic life, necessitating careful handling and usage regulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with analogs in the pyrano-benzothiazine family but differs in substituent patterns. Below is a detailed comparison with 2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS 893293-17-9) :

Table 1: Structural and Physicochemical Comparison

Property Target Compound CAS 893293-17-9
Molecular Formula C₂₈H₂₂FN₃O₅S (inferred*) C₂₇H₂₂FN₃O₄S
Molecular Weight ~533.5 g/mol (estimated) 503.5 g/mol
Key Substituents Methyl benzoate at position 4 2-Ethoxyphenyl at position 4
Functional Groups Ester (-COOCH₃), cyano (-CN), amino (-NH₂), 4-fluorobenzyl Ether (-OC₂H₅), cyano (-CN), amino (-NH₂), 4-fluorobenzyl
Predicted LogP ~3.2 (higher due to ester group) ~2.8 (lower due to ethoxy group)

Key Differences and Implications:

Substituent Effects: The methyl benzoate group in the target compound introduces an electron-withdrawing ester moiety, which may enhance metabolic susceptibility (e.g., esterase-mediated hydrolysis) compared to the ethoxy group in CAS 893293-17-9, an electron-donating ether .

Solubility and Lipophilicity :

  • The ester group in the target compound likely improves aqueous solubility compared to the ethoxyphenyl analog, though its larger aromatic system may offset this via increased hydrophobicity.

Biological Activity :

  • Both compounds retain the 4-fluorobenzyl group, a common pharmacophore in kinase inhibitors and GPCR modulators. However, the ethoxyphenyl group in CAS 893293-17-9 may favor interactions with hydrophobic binding pockets, while the benzoate ester could engage in polar interactions.

Research Findings and Hypotheses

  • Metabolic Stability : The methyl benzoate group may render the compound more prone to hydrolysis than CAS 893293-17-9, necessitating prodrug strategies for oral administration.
  • Receptor Binding : The ester’s polarity could enhance interactions with targets like serine proteases or carboxylate-sensitive receptors.
  • Synthetic Accessibility : The benzoate group may complicate synthesis compared to ethoxyphenyl derivatives due to steric hindrance during cyclization steps.

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